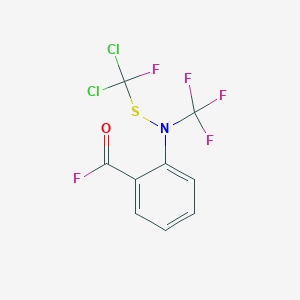
2-((Dichlorofluoromethylsulfanyl)-(trifluoromethyl)amino)-benzoylfluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Dichlorofluoromethylsulfanyl)-(trifluoromethyl)amino)-benzoylfluoride is a complex organic compound characterized by the presence of multiple halogen atoms and a benzoyl fluoride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dichlorofluoromethylsulfanyl)-(trifluoromethyl)amino)-benzoylfluoride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoyl Fluoride Core: The starting material, benzoyl chloride, is reacted with potassium fluoride in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to form benzoyl fluoride.
Introduction of the Dichlorofluoromethylsulfanyl Group: The benzoyl fluoride is then treated with dichlorofluoromethylthiol in the presence of a base such as triethylamine to introduce the dichlorofluoromethylsulfanyl group.
Addition of the Trifluoromethylamino Group: Finally, the intermediate product is reacted with trifluoromethylamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-((Dichlorofluoromethylsulfanyl)-(trifluoromethyl)amino)-benzoylfluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF), potassium cyanide in water, organolithium compounds in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Azides, nitriles, organolithium derivatives.
Aplicaciones Científicas De Investigación
2-((Dichlorofluoromethylsulfanyl)-(trifluoromethyl)amino)-benzoylfluoride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-((Dichlorofluoromethylsulfanyl)-(trifluoromethyl)amino)-benzoylfluoride involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms and functional groups allow it to form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound can undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((Dichloromethylsulfanyl)-(trifluoromethyl)amino)-benzoylfluoride
- 2-((Dichlorofluoromethylsulfanyl)-(difluoromethyl)amino)-benzoylfluoride
- 2-((Dichlorofluoromethylsulfanyl)-(trifluoromethyl)amino)-benzoic acid
Uniqueness
2-((Dichlorofluoromethylsulfanyl)-(trifluoromethyl)amino)-benzoylfluoride is unique due to the presence of both dichlorofluoromethylsulfanyl and trifluoromethylamino groups, which impart distinct reactivity and stability. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for various applications in research and industry.
Propiedades
IUPAC Name |
2-[[dichloro(fluoro)methyl]sulfanyl-(trifluoromethyl)amino]benzoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2F5NOS/c10-8(11,13)19-17(9(14,15)16)6-4-2-1-3-5(6)7(12)18/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAQRXZBVMVFJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)F)N(C(F)(F)F)SC(F)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2F5NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-{[(tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid](/img/structure/B6327189.png)












